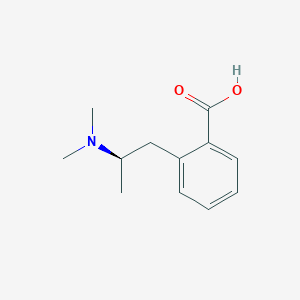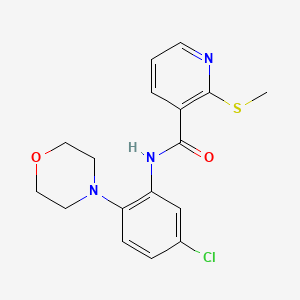
N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and a methylthio group attached to the nicotinamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Reduction of the nitro group to an amine.
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Morpholine Substitution: Substitution of the amine group with a morpholine ring.
Thioether Formation: Introduction of the methylthio group to the nicotinamide core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions on the phenyl ring.
Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Morpholine Derivatives: Compounds with morpholine rings attached to different cores.
Chloro-substituted Phenyl Compounds: Compounds with chloro-substituted phenyl rings but different functional groups.
Uniqueness
N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
794580-12-4 |
|---|---|
Fórmula molecular |
C17H18ClN3O2S |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O2S/c1-24-17-13(3-2-6-19-17)16(22)20-14-11-12(18)4-5-15(14)21-7-9-23-10-8-21/h2-6,11H,7-10H2,1H3,(H,20,22) |
Clave InChI |
PUASUUUADGTMIY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Solubilidad |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


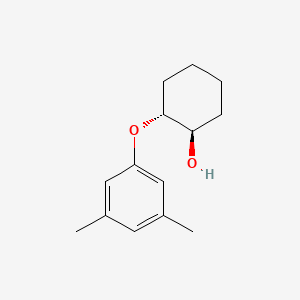
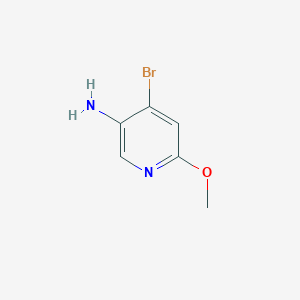
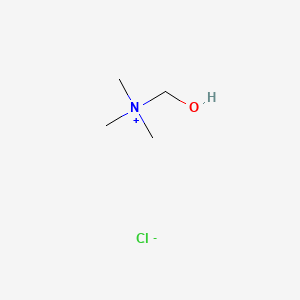
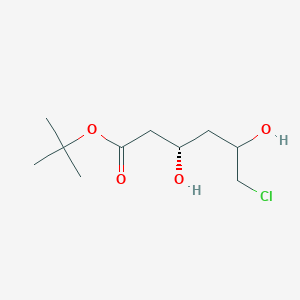
![(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B13350715.png)
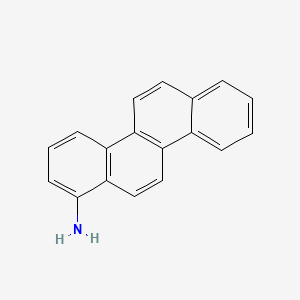
![Methyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B13350726.png)
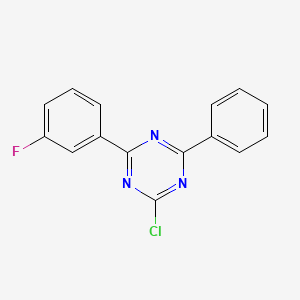
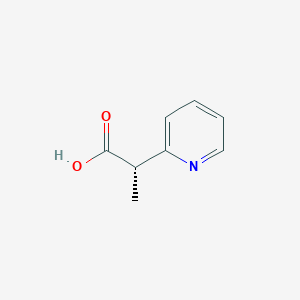
![Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13350753.png)
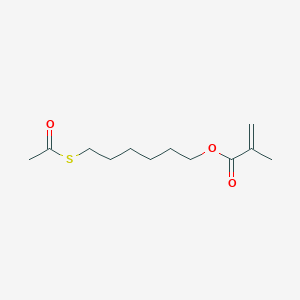
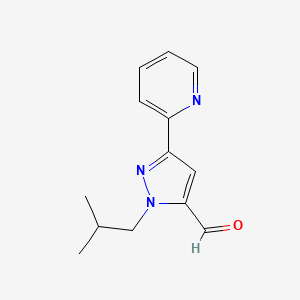
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
